molecular formula C8H6IN3O2 B3047847 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1458593-85-5

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3047847
CAS No.: 1458593-85-5
M. Wt: 303.06
InChI Key: RYXMFAYTCQKUGB-UHFFFAOYSA-N
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Description

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Registry Number: 1458593-85-5 . It is also known by its IUPAC name, 3-iodo-5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidine-7-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H6IN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3,11H,1H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.06 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in the synthesis of various derivatives through regioselective processes. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical reactions. These compounds are synthesized through a multi-step process starting from methyl 5-amino-1H-pyrazole-4-carboxylate, leading to the formation of highly reactive chloro derivatives, which are then reacted with amines, alcohols, and acids in the presence of a palladium catalyst. This process highlights the chemical reactivity and potential applications of the this compound derivative in the synthesis of complex molecules (Drev et al., 2014).

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidine, such as methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, have been synthesized and evaluated for their antimicrobial activities. These compounds were synthesized through the interaction of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate, demonstrating the potential of this compound derivatives in developing new antimicrobial agents (Gein et al., 2009).

Application in Imaging

Derivatives of pyrazolo[1,5-a]pyrimidine, such as 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their potential in tumor imaging using Positron Emission Tomography (PET). These studies involved the synthesis of radiolabeled probes by nucleophilic substitution and their evaluation in vitro and in vivo, demonstrating the applicability of these compounds in medical imaging and cancer diagnosis (Xu et al., 2012).

Crystal Structure Analysis

The crystal structure of derivatives of pyrazolo[1,5-a]pyrimidine, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, has been analyzed, revealing hydrogen-bonded chains and frameworks. This type of analysis is crucial for understanding the molecular interactions and stability of these compounds, which can be essential for their application in various fields of research (Portilla et al., 2006).

Safety and Hazards

The safety information available indicates that 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMFAYTCQKUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181691
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458593-85-5
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458593-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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